

# Technical Guide: Physicochemical Properties of N-(m-PEG4)-N'-(azide-PEG4)-Cy7

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## Compound of Interest

Compound Name: N-(m-PEG4)-N'-(azide-PEG4)-Cy7

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This guide provides a detailed overview of the molecular weight and related physicochemical properties of **N-(m-PEG4)-N'-(azide-PEG4)-Cy7**, a near-infrared fluorescent polyethylene glycol (PEG) derivative. This compound is notable for its integrated azide group, which facilitates "click chemistry" reactions, and its Cy7 fluorophore, making it a valuable tool in bio-conjugation, in vivo imaging, and drug delivery systems. The inclusion of two hydrophilic PEG4 linkers enhances its solubility in aqueous media.

## Quantitative Data Summary

The following table summarizes the key molecular data for **N-(m-PEG4)-N'-(azide-PEG4)-Cy7**.

Property	Value	Source
Molecular Weight (MW)	852.51 g/mol	[1]
	852.50 g/mol	[2]
	852.498 g/mol	[3]
Molecular Formula	C46H66ClN5O8	[1][2][3]
Monoisotopic Mass	851.4599918	[3]
CAS Number	2107273-40-3	[2][3][4]

# Experimental Protocols: Molecular Weight Verification

The definitive determination and verification of the molecular weight of complex molecules like **N-(m-PEG4)-N'-(azide-PEG4)-Cy7** are typically achieved through mass spectrometry. Below is a generalized protocol for this purpose.

Objective: To verify the molecular weight of **N-(m-PEG4)-N'-(azide-PEG4)-Cy7** using Electrospray Ionization Mass Spectrometry (ESI-MS).

Materials:

- **N-(m-PEG4)-N'-(azide-PEG4)-Cy7** sample
- High-purity solvents (e.g., acetonitrile, methanol, water)
- Volatile acid (e.g., formic acid)
- Mass spectrometer with an ESI source

Methodology:

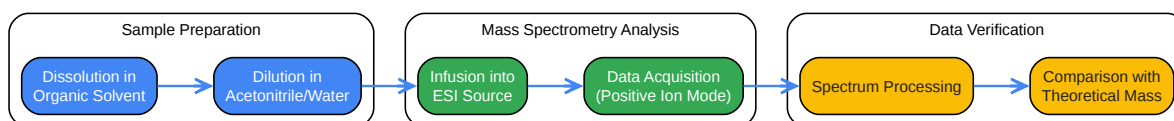
- Sample Preparation:
  - Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO, DMF) at a concentration of approximately 1 mg/mL.
  - From the stock solution, create a dilute sample for analysis (typically 1-10  $\mu$ M) using a mixture of acetonitrile and water (e.g., 50:50 v/v) containing a small amount of formic acid (e.g., 0.1%) to facilitate protonation.
- Instrument Setup:
  - Calibrate the mass spectrometer using a standard calibration solution appropriate for the mass range of the analyte.

- Set the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to optimal values for the analyte. These will vary depending on the instrument.
- Data Acquisition:
  - Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).
  - Acquire data in positive ion mode, scanning a mass-to-charge ( $m/z$ ) range that encompasses the expected molecular ion (e.g.,  $m/z$  400-1200). The expected protonated molecule  $[M+H]^+$  would have an  $m/z$  corresponding to its monoisotopic mass.
- Data Analysis:
  - Process the resulting mass spectrum to identify the peak corresponding to the protonated molecule  $[M+H]^+$ .
  - Compare the experimentally observed  $m/z$  value with the theoretical  $m/z$  calculated from the molecular formula ( $\text{C}_{46}\text{H}_{66}\text{ClN}_5\text{O}_8$ ).

## Visualizations

### Workflow for Molecular Weight Determination

The following diagram illustrates the general workflow for determining the molecular weight of a fluorescent dye-linker conjugate.

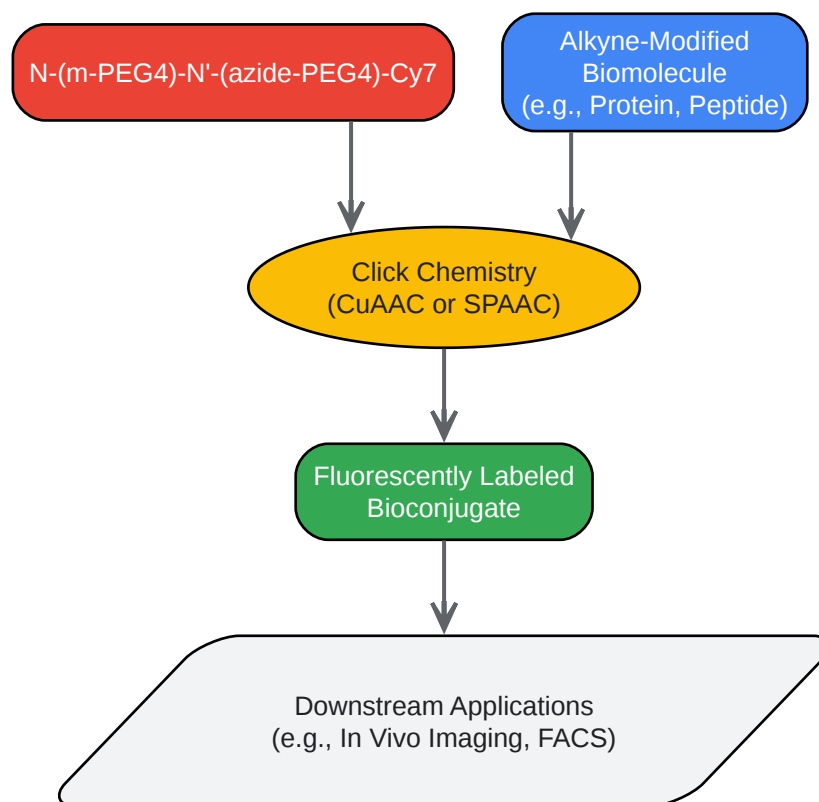


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Caption: Workflow for ESI-MS Molecular Weight Verification.

## Functional Context of N-(m-PEG4)-N'-(azide-PEG4)-Cy7

This diagram shows the role of the molecule as a linker in creating fluorescently labeled biomolecules for research applications.



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Caption: Role in Bioconjugation via Click Chemistry.

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## References

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